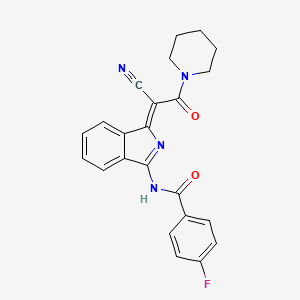

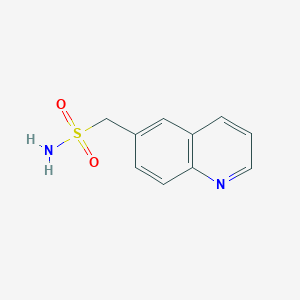

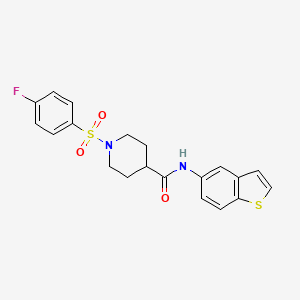

3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione, commonly known as BF 227, is a thiazolidinedione derivative that has been extensively studied for its potential use in various scientific research applications. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for numerous future directions in research.

科学的研究の応用

Biological Activity and Pharmacological Potential

The thiazolidinedione scaffold, including 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione, has been a subject of significant interest in the field of medicinal chemistry due to its wide range of biological activities. Thiazolidinediones have been explored for their potential as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors, which play a crucial role in insulin signaling pathways. Inhibition of PTP 1B can lead to improved insulin sensitivity and is a target for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity. Recent reviews highlight the journey of TZDs as PTP 1B inhibitors, showcasing the structural modifications made to optimize their activity profiles against PTP 1B, thus offering insights into the design of novel inhibitors based on the thiazolidinedione scaffold (Verma et al., 2019).

Additionally, thiazolidinediones have been recognized for their anticancer properties. Certain derivatives demonstrate selective inhibition of IGF-1 (Insulin-like Growth Factor-1) receptor signaling, which is aberrantly regulated in various cancers. The structural analysis suggests that modifications to the thiazolidine-2,4-dione ring can enhance anti-proliferative effects without significantly affecting PPARγ receptor activity, indicating a potential pathway for developing anticancer agents (Mughal et al., 2015).

Green Chemistry and Synthesis

The synthesis and functionalization of thiazolidine derivatives, including 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione, have also been explored through green chemistry methodologies. These methods aim to enhance the selectivity, yield, and pharmacokinetic activity of thiazolidine derivatives while adhering to principles of sustainability and environmental stewardship. Green synthesis approaches, such as multicomponent reactions and catalyst recovery, have been employed to improve the pharmacological activity of thiazolidinediones, underscoring their versatility in drug design and development (Sahiba et al., 2020).

特性

IUPAC Name |

3-benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c17-12-6-8-13(9-7-12)18-14-15(20)19(16(21)22-14)10-11-4-2-1-3-5-11/h1-9,14,18H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIRZPZJRIDVMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2390247.png)

![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)

![(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2390253.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2390255.png)

![N-(2-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2390264.png)

![3-[2-(dimethylamino)ethyl]-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione](/img/structure/B2390265.png)